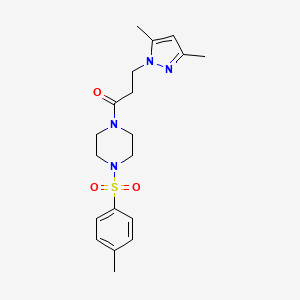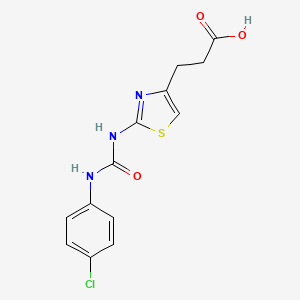
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one is a synthetic organic compound that features a pyrazole ring and a piperazine ring, both of which are functionalized with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Functionalization of the Pyrazole Ring: The 3,5-dimethyl substituents are introduced during the initial pyrazole formation or through subsequent alkylation reactions.
Synthesis of the Piperazine Derivative: The piperazine ring is tosylated using tosyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the tosylated piperazine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The tosyl group on the piperazine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for performance.
Wirkmechanismus
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-pyrazol-1-yl)propan-1-one: Lacks the dimethyl and tosyl substituents, making it less sterically hindered.
1-(4-tosylpiperazin-1-yl)propan-1-one: Lacks the pyrazole ring, which may reduce its biological activity.
3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one: Lacks the piperazine ring, affecting its solubility and pharmacokinetic properties.
Uniqueness
The unique combination of the pyrazole and piperazine rings, along with the specific substituents, gives 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)propan-1-one distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-15-4-6-18(7-5-15)27(25,26)22-12-10-21(11-13-22)19(24)8-9-23-17(3)14-16(2)20-23/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPAYAMLAFKPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)


![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile](/img/structure/B2603402.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2603407.png)
![2-{[1-(3-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2603409.png)

![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide](/img/structure/B2603415.png)
![N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2603416.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B2603417.png)
